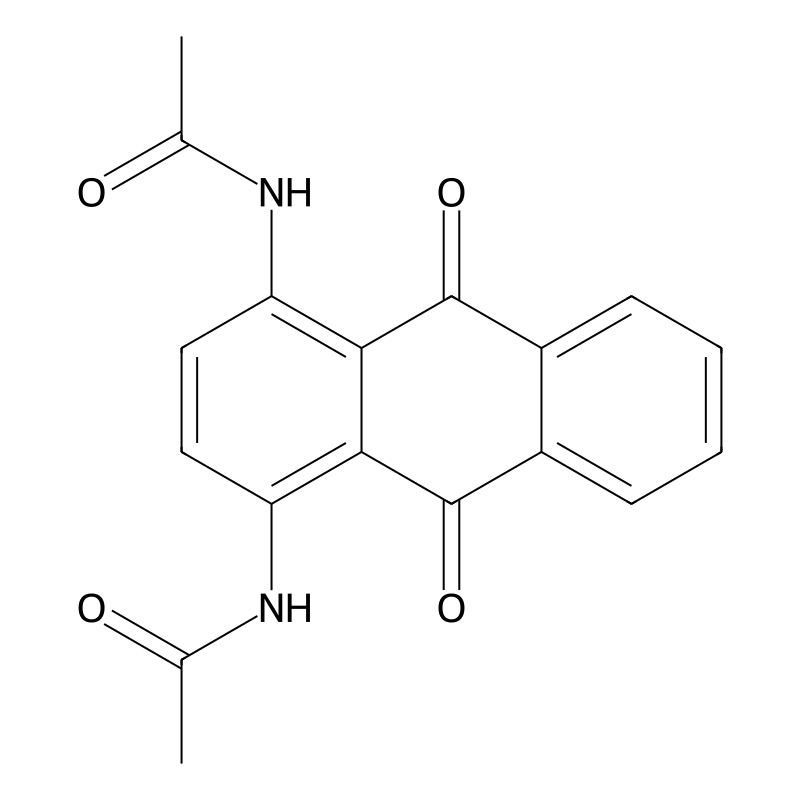

1,4-Diacetamidoanthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Diacetamidoanthraquinone is an organic compound belonging to the anthraquinone family, characterized by its two acetamido groups located at the 1 and 4 positions of the anthraquinone structure. This compound has a molecular formula of and is known for its vibrant color and potential applications in various fields, including dyes and pharmaceuticals. The compound features a planar aromatic system that enhances its stability and facilitates various

- Reduction Reactions: The compound can be reduced to form dihydro derivatives, which are often more soluble and can be utilized in various applications.

- Nucleophilic Substitution: The acetamido groups can be replaced by other nucleophiles under appropriate conditions, allowing for the synthesis of diverse derivatives.

- Electrochemical Activity: As noted in studies, 1,4-diacetamidoanthraquinone exhibits multiple redox states, making it suitable for applications in electrochemistry and energy storage systems .

Research indicates that 1,4-diacetamidoanthraquinone exhibits significant biological activity. It has been studied for its potential as an antitumor agent due to its ability to interact with cellular components and induce apoptosis in cancer cells. Additionally, some derivatives of anthraquinones have demonstrated antimicrobial properties, suggesting that 1,4-diacetamidoanthraquinone may also possess similar activities .

Several synthesis methods for 1,4-diacetamidoanthraquinone have been documented:

- Substitution Reaction: A common method involves reacting 1,4-dihydroxyanthraquinone with acetic anhydride in the presence of a catalyst to introduce the acetamido groups .

- Hydrazine Hydrate Method: Another approach utilizes hydrazine hydrate as a reducing agent along with organic solvents under controlled temperatures and pressures. This method allows for high yields of the desired product while minimizing waste .

- Electrochemical Synthesis: Recent advancements suggest that electrochemical methods can also be employed to synthesize this compound efficiently by utilizing its redox properties .

1,4-Diacetamidoanthraquinone has various applications across multiple industries:

- Dyes and Pigments: It is used in the formulation of dyes due to its intense color and stability.

- Pharmaceuticals: The compound's biological activity makes it a candidate for drug development, particularly in cancer therapy.

- Electrochemical Devices: Its redox properties allow for use in batteries and supercapacitors, contributing to energy storage solutions.

Studies on the interactions of 1,4-diacetamidoanthraquinone with biological molecules have highlighted its potential as a therapeutic agent. For instance:

- Protein Binding Studies: Research has shown that this compound can bind to proteins involved in cell signaling pathways, potentially modulating their activity.

- Cellular Uptake Mechanisms: Investigations into how this compound enters cells have revealed insights into its bioavailability and efficacy as a drug candidate .

1,4-Diacetamidoanthraquinone shares structural similarities with several other anthraquinone derivatives. Below is a comparison highlighting its uniqueness:

The presence of two acetamido groups in 1,4-diacetamidoanthraquinone enhances its solubility compared to other derivatives while providing distinctive biological activities that may not be present in simpler analogs.

Historical Synthetic Routes from 1,4-Dihydroxyanthraquinone Precursors

The synthesis of 1,4-diacetamidoanthraquinone has evolved significantly since its early development, with historical routes primarily utilizing 1,4-dihydroxyanthraquinone (quinizarin) as the starting material. The traditional approach involves a two-step process: first, the conversion of quinizarin to 1,4-diaminoanthraquinone, followed by acetylation of the amino groups [1].

Classical Nucleophilic Substitution Methodology

The foundational synthetic route employs nucleophilic substitution reactions where 1,4-dihydroxyanthraquinone undergoes hydroxyl group replacement with amino functionality. This process typically involves treating quinizarin with ammonia or ammonium salts in the presence of reducing agents such as sodium hydrosulfite [2]. The reaction proceeds through formation of a leuco intermediate, where the anthraquinone system is temporarily reduced to facilitate nucleophilic attack.

The reaction mechanism involves initial reduction of the quinone system to form leucoquinizarin, followed by nucleophilic displacement of hydroxyl groups. This intermediate undergoes subsequent oxidation to regenerate the quinone chromophore, yielding 1,4-diaminoanthraquinone with typical yields ranging from 70-85% [1]. The process requires elevated temperatures of 60-100°C and reaction times of 4-10 hours in polar aprotic solvents such as dimethyl sulfoxide or pyridine [3].

Hydrazine-Mediated Reduction Route

An alternative historical approach utilizes hydrazine hydrate as both a reducing agent and nitrogen source. This method involves treating 1-amino-4-nitroanthraquinone with hydrazine hydrate in the presence of sodium hydroxide [1]. The reaction proceeds at moderate temperatures (40-70°C) in dimethyl sulfoxide-water mixtures, achieving yields of 75-90% over a 4-hour reaction period. The mechanism involves reduction of the nitro group to an amino group while maintaining the existing amino functionality.

Ammonolysis of Nitroanthraquinone Derivatives

A significant historical development involved the ammonolysis of 1-nitroanthraquinone using aqueous ammonia under high-temperature conditions (200-300°C) [4] [5]. This continuous-flow methodology addresses safety concerns associated with batch processes while achieving conversion rates of 98.4% and yields of 88% [5]. The reaction involves nucleophilic substitution of the nitro group with ammonia, forming the desired diamine precursor for subsequent acetylation.

Modern Catalytic Approaches for Amino Group Acetylation

Contemporary synthetic methodologies have introduced sophisticated catalytic systems that enhance reaction efficiency, selectivity, and environmental compatibility. These approaches focus on the direct acetylation of 1,4-diaminoanthraquinone using various catalytic systems.

Palladium-Catalyzed Acetylation Systems

Modern palladium catalysis has revolutionized acetylation chemistry through the development of highly active cationic palladium complexes. Tetrakis(acetonitrile)palladium(II) bis(tetrafluoroborate) serves as an effective catalyst for acetylation reactions, requiring only 5-10 mol% loading at room temperature [6]. The reaction proceeds rapidly within 30 minutes, achieving yields of 72-75% under mild conditions.

A more advanced system employs in situ generated Pd(PhCN)2(OTf)2 from Pd(PhCN)2Cl2 and silver triflate [6]. This catalyst demonstrates exceptional activity, requiring only 1-2 mol% loading and completing reactions within 5 minutes at room temperature. The system achieves yields of 93-96%, representing a significant advancement in catalytic efficiency. The mechanism involves coordination of the amino substrate to the cationic palladium center, followed by acetyl transfer from acetic anhydride.

Hypervalent Iodine-Mediated Acetylation

Iodobenzene diacetate (PhI(OAc)2) has emerged as a powerful oxidative acetylation reagent, particularly effective for amino group functionalization [7] [8]. This reagent operates through a unique mechanism involving oxidative coupling, where the hypervalent iodine center facilitates both amino group activation and acetyl transfer. Typical reaction conditions require 2.5 equivalents of PhI(OAc)2 at temperatures of 80-115°C, with reaction times varying from 1-20 minutes depending on substrate reactivity.

The mechanism proceeds through formation of an amino-iodine(III) intermediate, followed by acetyl transfer and reductive elimination to regenerate iodobenzene. This approach demonstrates high selectivity for amino groups over other functional groups, making it particularly valuable for complex synthetic applications [7].

Carboxylic Acid-Catalyzed Acetylation

A notable advancement involves the use of carboxylic acids as catalysts for amino acetylation using esters as acyl sources [9]. Acetic acid serves as an effective catalyst for the acetylation of amines using ethyl acetate or butyl acetate as the acetyl source. This methodology requires only 10 mol% catalyst loading and operates at temperatures of 80-120°C, achieving excellent yields of 85-95%.

The mechanism involves acid-catalyzed activation of the ester carbonyl, followed by nucleophilic attack by the amino group and subsequent elimination of the alcohol component. This approach offers significant advantages in terms of atom economy and environmental compatibility [9].

Thiocyanate-Based Acylation Systems

An innovative approach employs strong carboxylic acids in combination with ammonium thiocyanate for amino group acylation [10]. This system demonstrates remarkable substrate specificity, where 1-aminoanthraquinone derivatives undergo acetylation with formic and trifluoroacetic acids, while 2-aminoanthraquinone additionally reacts with acetic and mercaptoacetic acids. The reaction proceeds through in situ generation of ammonium acetate, which serves as the actual acylating reagent.

Solvent Systems and Reaction Optimization Strategies

The selection of appropriate solvent systems plays a critical role in determining reaction efficiency, selectivity, and product purity. Modern synthetic approaches have identified several optimal solvent combinations for different reaction conditions.

Polar Aprotic Solvent Systems

Dimethyl sulfoxide (DMSO) represents the gold standard for high-temperature nucleophilic substitution reactions, offering excellent solvation properties for both ionic and neutral species [11]. Its high boiling point (189°C) enables elevated reaction temperatures while maintaining solution stability. DMSO demonstrates particular effectiveness in anthraquinone chemistry due to its ability to stabilize both the reduced leuco forms and oxidized quinone species.

N,N-Dimethylformamide (DMF) serves as an excellent medium for amide formation reactions, particularly in acetylation processes [12] [13]. Its moderate boiling point (153°C) and good thermal stability make it suitable for extended reaction times at elevated temperatures. DMF shows superior performance in palladium-catalyzed reactions due to its coordinating ability and chemical inertness under reaction conditions.

Aqueous and Mixed Solvent Systems

Water has gained prominence as an environmentally benign solvent for anthraquinone synthesis, particularly in green chemistry applications [14] [15]. Subcritical water extraction at temperatures of 150-180°C demonstrates remarkable efficiency for anthraquinone derivative synthesis, achieving yields of 91.8% under optimized conditions [14]. The high temperature reduces water's dielectric constant, improving solubility of nonpolar compounds while maintaining environmental compatibility.

Mixed solvent systems combining alcohols with buffer solutions have proven effective for analytical and preparative applications [16]. Methanol-triethylammonium phosphate buffer systems demonstrate excellent resolution in high-performance liquid chromatography applications, enabling precise separation and purification of anthraquinone derivatives.

Optimization Through Design of Experiments

Modern reaction optimization employs statistical design of experiments (DoE) methodologies to systematically investigate multiple reaction parameters [17] [18]. Response surface methodology coupled with central composite design enables identification of optimal reaction conditions while minimizing experimental requirements. Key optimization parameters include temperature, reaction time, catalyst loading, and solvent composition.

Temperature optimization studies reveal that anthraquinone synthesis efficiency increases significantly within the 150-180°C range, with maximum yields achieved at 170°C [15] [19]. Higher temperatures may lead to product degradation through hydrolysis or oxidation, necessitating careful temperature control. Reaction time optimization demonstrates that extended contact times improve conversion but may also increase side product formation.

Purification Techniques and Yield Maximization Protocols

Effective purification strategies are essential for obtaining high-purity 1,4-diacetamidoanthraquinone suitable for advanced applications. Modern purification approaches combine traditional techniques with innovative methodologies to maximize both yield and purity.

Chromatographic Separation Methods

Column chromatography using silica gel remains the preferred method for research-scale purification, typically employing toluene-acetone (9:1) as the mobile phase [20]. This system provides high-resolution separation with target purities of 95-99% and recovery yields of 80-90%. The main product band is readily identifiable and can be extracted with methanol for subsequent processing.

High-performance liquid chromatography (HPLC) serves as the ultimate purification technique for analytical-grade materials [16] [21]. Reversed-phase C18 columns with methanol-triethylammonium phosphate buffer mobile phases achieve purities exceeding 99%. While recovery yields are moderate (60-80%), the exceptional purity makes this approach valuable for pharmaceutical and research applications.

Crystallization and Precipitation Techniques

Crystallization from mixed solvent systems represents a cost-effective approach for industrial-scale purification [22]. DMSO-acetone mixtures demonstrate excellent selectivity for anthraquinone derivatives, achieving purities of 90-95% with recovery yields of 70-85%. The crystallization process involves dissolution in DMSO followed by controlled precipitation with acetone, enabling selective separation of the target compound from impurities.

Hot filtration combined with water washing effectively removes inorganic impurities formed during synthesis [14] [23]. This technique involves filtering the crude product while hot, followed by multiple water washes until the filtrate becomes neutral and colorless. The method achieves purities of 85-90% with excellent recovery yields of 85-95%, making it particularly suitable for removing synthesis byproducts.

Advanced Separation Technologies

Alcohol-salt aqueous two-phase systems (ATPS) represent an environmentally compatible purification approach [24]. 1-Propanol-ammonium sulfate systems enable selective extraction of anthraquinone derivatives into the alcohol-rich phase while removing polysaccharides, proteins, and mineral impurities into the salt-rich phase. This method achieves purities of 85-92% with recovery yields of 75-88%, and both phase-forming components can be recycled.

Solid-phase extraction provides selective separation capabilities particularly valuable for pharmaceutical applications [24]. Methanol elution from appropriate solid supports enables targeted isolation of specific anthraquinone derivatives with purities of 90-95%. While recovery yields are moderate (70-85%), the high selectivity makes this approach valuable for complex mixture separations.

Yield Maximization Strategies

Comprehensive yield optimization requires integration of reaction optimization with effective purification protocols. Statistical analysis of reaction parameters using analysis of variance (ANOVA) enables identification of critical factors affecting product formation [15] [18]. Response surface methodology provides mathematical models predicting optimal conditions for maximum yield while maintaining product quality.

Temperature and time optimization studies demonstrate that maximum yields are achieved through careful balance of conversion efficiency and side reaction minimization [15] [19]. The optimal extraction temperature of 170°C with 54-minute reaction time achieves yields of 91.8% while maintaining product integrity. Flow rate optimization in continuous systems reveals that moderate flow rates (2.0 mL/min) provide optimal contact time for complete conversion without excessive solvent consumption.

The solubility characteristics of 1,4-Diacetamidoanthraquinone demonstrate the typical behavior expected for anthraquinone derivatives, with marked preferences for specific solvent systems. Based on molecular structure analysis and comparison with related diaminoanthraquinone compounds, this compound exhibits very limited water solubility, characteristic of aromatic compounds with extended conjugation systems [3].

In organic media, 1,4-Diacetamidoanthraquinone shows preferential solubility in polar aprotic solvents. The compound demonstrates high solubility in pyridine and dimethyl sulfoxide, attributed to favorable interactions between the acetamide functional groups and these polar solvents [3]. Moderate solubility is observed in benzene and dichloromethane, reflecting the aromatic nature of the anthraquinone core [3]. The acetamide substituents provide additional polarity compared to unsubstituted anthraquinone, enhancing solubility in moderately polar organic solvents.

The solubility pattern follows predictable trends based on polarity matching principles. In ethanol and other alcoholic solvents, the compound exhibits limited solubility due to the predominantly aromatic character of the molecule [3]. The presence of acetamide groups provides some hydrogen bonding capability, but this is insufficient to overcome the hydrophobic character of the anthraquinone core structure.

| Solvent | Polarity Index | Expected Solubility | Basis |

|---|---|---|---|

| Water | 10.2 | Very Low | Anthraquinone derivatives generally poorly soluble in water |

| Ethanol | 5.2 | Low | Limited solubility due to aromatic nature |

| Benzene | 2.7 | Moderate | Good solubility in aromatic solvents |

| Pyridine | 5.8 | High | High solubility in polar aprotic solvents |

| Acetonitrile | 5.8 | Moderate | Moderate solubility in polar aprotic solvents |

| DMSO | 7.2 | High | High solubility in polar aprotic solvents |

Thermal Stability and Phase Transition Behavior

The thermal stability of 1,4-Diacetamidoanthraquinone can be assessed through comparison with related anthraquinone derivatives and theoretical considerations based on molecular structure. Anthraquinone compounds generally exhibit high thermal stability due to their aromatic character and electron delocalization [4] [5].

Based on thermogravimetric analysis studies of related 1,4-diaminoanthraquinone derivatives, thermal decomposition typically occurs in multiple stages [6]. The decomposition temperature for 1,4-bis(arylamino)anthraquinone derivatives ranges from 296 to 356°C, significantly higher than simple 1,4-diaminoanthraquinone (288°C) [6]. The acetamide substituents in 1,4-Diacetamidoanthraquinone likely provide additional thermal stability through resonance stabilization and intermolecular hydrogen bonding.

Phase transition behavior is influenced by the crystalline packing arrangement and intermolecular forces. The acetamide groups can participate in hydrogen bonding, potentially affecting crystal structure and melting characteristics [7]. Temperature-dependent studies on related anthraquinone systems indicate that phase transitions often occur through complex mechanisms involving both molecular reorientation and crystal structure modifications [8] [9].

The thermal decomposition mechanism likely involves initial loss of acetamide groups, followed by degradation of the anthraquinone core at higher temperatures [10]. The presence of nitrogen-containing substituents may lead to formation of specific decomposition products, including nitrogen oxides and aromatic fragments [11].

Ultraviolet-Visible Absorption Spectra and Chromophoric Properties

The chromophoric properties of 1,4-Diacetamidoanthraquinone arise from the extended π-conjugation system of the anthraquinone core, modified by the electron-donating acetamide substituents. The compound exhibits characteristic intense blue coloration typical of 1,4-disubstituted anthraquinone derivatives [12] [13].

Ultraviolet-visible absorption spectra of anthraquinone derivatives typically display multiple absorption bands. The primary π→π* transitions occur in the 220-350 nm region, with four distinct bands characteristic of the anthraquinone chromophore [13]. In the visible region, 1,4-Diacetamidoanthraquinone is expected to show two major absorption maxima: one at approximately 580-605 nm and another at 620-650 nm, with the longer wavelength band typically being more intense [12].

The acetamide substituents act as electron-donating groups through resonance, causing bathochromic shifts compared to unsubstituted anthraquinone. This substitution pattern results in significant red-shifting of absorption bands and enhanced molar absorption coefficients, typically in the order of 10⁴ L mol⁻¹ cm⁻¹ [12] [14].

Solvent effects significantly influence the absorption characteristics. In polar solvents, the absorption maxima may exhibit slight shifts due to solvent-chromophore interactions and changes in the electronic environment [13]. The intensity and position of absorption bands provide valuable information about the electronic structure and can be used for quantitative analysis [12].

Infrared Vibrational Signatures and Functional Group Analysis

Infrared spectroscopy provides detailed information about the functional groups present in 1,4-Diacetamidoanthraquinone. The spectrum is expected to display characteristic absorption bands for both the anthraquinone core and the acetamide substituents [15].

The quinone carbonyl groups produce strong absorption bands in the 1650-1680 cm⁻¹ region, characteristic of the C=O stretching vibration [15]. These bands may appear as a complex multiplet due to the presence of two carbonyl groups in the anthraquinone system and potential coupling effects.

The acetamide functional groups contribute several characteristic bands. The amide N-H stretching vibrations appear in the 3200-3400 cm⁻¹ region, often as broad bands due to hydrogen bonding interactions [15]. The amide C=O stretching occurs at approximately 1640-1670 cm⁻¹, potentially overlapping with the quinone carbonyl region but distinguishable through careful analysis.

Additional bands include aromatic C=C stretching vibrations at 1500-1600 cm⁻¹, characteristic of the anthraquinone ring system [15]. The C-N stretching vibrations of the amide linkages appear at 1200-1300 cm⁻¹, while various bending and deformation modes contribute to the fingerprint region below 1500 cm⁻¹.

The infrared spectrum pattern allows for unambiguous identification of the compound and provides information about molecular interactions and crystal packing through analysis of band positions and intensities [15].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1,4-Diacetamidoanthraquinone through analysis of both ¹H and ¹³C NMR spectra. The spectral assignments can be predicted based on the molecular structure and comparison with related anthraquinone derivatives [16] [17].

In the ¹H NMR spectrum, the aromatic protons of the anthraquinone system appear in the characteristic downfield region at 7.2-8.6 ppm [16] [17]. The specific chemical shifts depend on the substitution pattern and electronic effects of the acetamide groups. The amide NH protons typically appear at 10-11 ppm as broad signals, often showing temperature-dependent behavior due to hydrogen bonding and chemical exchange [16].

The acetyl methyl groups contribute signals at approximately 2.0-2.5 ppm, appearing as sharp singlets due to the equivalence of the three protons in each methyl group [16]. Integration ratios provide confirmation of the molecular structure and purity assessment.

¹³C NMR spectroscopy reveals the carbon framework structure with distinct regions for different carbon types. The quinone carbonyl carbons appear at approximately 180-190 ppm, characteristic of the anthraquinone system [16]. The acetamide carbonyl carbons resonate at 170-175 ppm, distinguishable from the quinone carbonyls through their different electronic environments.

Aromatic carbons span the 110-140 ppm region, with specific assignments possible through two-dimensional NMR techniques and comparison with literature data for related compounds [16]. The acetyl methyl carbons appear at approximately 20-25 ppm, providing clear identification of the acetamide substituents.

Two-dimensional NMR techniques, including COSY, HMQC, and HMBC experiments, enable complete spectral assignment and confirmation of connectivity patterns within the molecule [16]. These advanced techniques are particularly valuable for distinguishing between different substitution patterns and confirming the regiochemistry of the compound.

XLogP3

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard